molecular formula C17H14BrFN2O3S B2683185 1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 830351-11-6

1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2683185
CAS No.: 830351-11-6
M. Wt: 425.27
InChI Key: YKCOBHAFBJCQHI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with a hexahydro-thieno-imidazole core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thieno-imidazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of bromine and fluorine substituents: This can be achieved through halogenation reactions using reagents like bromine and fluorine sources.

    Final assembly and purification: The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

1-(4-bromophenyl)-3-(4-fluorophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can be compared with other similar compounds, such as:

    2-bromo-1-(4-fluorophenyl)-1H-imidazole: This compound shares similar structural features but lacks the thieno core.

    4-bromo-2-fluorobenzene: A simpler compound with only bromine and fluorine substituents on a benzene ring.

    Thieno[3,4-d]imidazole derivatives: Other derivatives of thieno-imidazole with different substituents.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S/c18-11-1-5-13(6-2-11)20-15-9-25(23,24)10-16(15)21(17(20)22)14-7-3-12(19)4-8-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCOBHAFBJCQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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